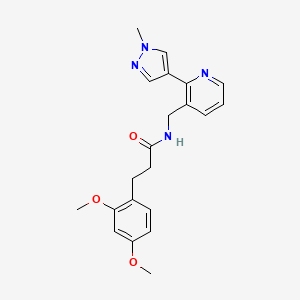
3-(2,4-ジメトキシフェニル)-N-((2-(1-メチル-1H-ピラゾール-4-イル)ピリジン-3-イル)メチル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学
蛍光プローブ: この化合物は、その芳香族構造により、蛍光プローブとして使用できます。研究者は、この化合物を用いて特定の細胞成分を標識したり、タンパク質相互作用を研究したりしています。
ハイブリッド材料: 科学者は、この化合物を他の生物活性分子と組み合わせることで、ハイブリッド材料を作成しようとしています。 これらのハイブリッドは、薬物送達、組織工学、または診断に利用できる可能性があります .
要約すると、3-(2,4-ジメトキシフェニル)-N-((2-(1-メチル-1H-ピラゾール-4-イル)ピリジン-3-イル)メチル)プロパンアミドは、有機合成からがん研究まで、さまざまな分野で有望です。 その多面的な特性は、さらなる調査と潜在的な用途のための興味深い対象となっています . さらに詳しい情報が必要な場合や、ご不明な点がございましたら、お気軽にお問い合わせください!😊
生物活性
3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, belonging to the class of N-heterocycles, has shown promise in various therapeutic applications, including anti-cancer and anti-inflammatory activities.
Chemical Structure
The molecular formula of the compound is C18H22N4O3. Its structure features a dimethoxyphenyl group, a pyrazole moiety, and a propanamide linkage. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide. For instance, derivatives containing pyrazole and pyridine rings have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity .
The mechanism through which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer progression. For example, some studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Docking studies have indicated a strong binding affinity to CDK2, suggesting that this compound could effectively disrupt cell cycle progression in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, compounds similar to this one have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . The presence of the pyrazole ring is particularly noted for enhancing anti-inflammatory activity by modulating pathways involved in inflammatory responses.
Case Studies
Synthesis and Characterization
The synthesis of 3-(2,4-dimethoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step synthetic routes that include condensation reactions followed by purification processes such as chromatography. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-25-14-17(13-24-25)21-16(5-4-10-22-21)12-23-20(26)9-7-15-6-8-18(27-2)11-19(15)28-3/h4-6,8,10-11,13-14H,7,9,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCKGUNGUHMMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














